4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a benzoic acid moiety connected through an azo linkage. The presence of the azo group imparts distinct optical and electronic properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-(dimethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol under basic conditions to form the azo compound. This step requires maintaining a low temperature to ensure the stability of the diazonium salt and to promote the coupling reaction.
Acidification: The resulting azo compound is then acidified to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage and formation of corresponding naphthoquinone and benzoic acid derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone and benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or sulfonic acid derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies due to its distinct optical properties.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological molecules and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and as a component in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid is primarily based on its ability to interact with light and other molecules:
Molecular Targets: The compound can bind to specific proteins or nucleic acids, altering their function or structure.
Pathways Involved: It can participate in photochemical reactions, where light absorption leads to electronic excitation and subsequent chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
Uniqueness
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid stands out due to its unique combination of a naphthalene ring and benzoic acid moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as fluorescence microscopy and photochemical studies.
Eigenschaften
CAS-Nummer |
841223-18-5 |
---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O2/c1-22(2)18-12-11-17(15-5-3-4-6-16(15)18)21-20-14-9-7-13(8-10-14)19(23)24/h3-12H,1-2H3,(H,23,24) |
InChI-Schlüssel |
ZAMZIDYZCKNJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.